4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Description
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide consists of a benzyl group attached to a benzamide moiety, with a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group.
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDVOOWDZGXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with various reagents to form the 1,3,4-thiadiazole ring . One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiadiazole, including 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, exhibit potent activity against various bacterial strains. A study highlighted that certain thiadiazole derivatives showed higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus compared to traditional antibiotics like norfloxacin and ciprofloxacin .
Anticancer Properties
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been investigated for its potential as an anticancer agent. It has been shown to inhibit the kinase activity of epidermal growth factor receptor (EGFR) and HER-2, which are critical targets in cancer therapy. In vitro studies confirmed its effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), with a notable selectivity for cancer cells over healthy cells .
Biological Studies
Mechanism of Action
The mechanism through which 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific enzymes and receptors. By binding to these molecular targets, the compound can inhibit their activity, leading to disruptions in normal cellular processes. This action is particularly relevant in the context of microbial growth inhibition and apoptosis induction in cancer cells.
Enzyme Inhibition
Research has shown that this compound can modulate various biological pathways by inhibiting specific enzymes involved in critical cellular functions. This characteristic makes it a valuable candidate for further exploration in drug development aimed at treating infections and cancers .
Industrial Applications
Synthesis of Complex Molecules
The stability and reactivity of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide make it suitable for use in synthesizing other complex organic molecules. Its unique structural features allow it to serve as a building block for creating new compounds with potential therapeutic applications.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A series of derivatives of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide were synthesized and tested against various bacterial strains. The results indicated that modifications to the benzyl unit significantly impacted antibacterial activity. Some derivatives exhibited activity comparable to established antibiotics .
Case Study 2: Anticancer Activity
In a study targeting breast cancer treatment, compounds derived from 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide were evaluated for their ability to inhibit EGFR and HER-2 kinases. The findings showed that these compounds effectively reduced cell viability in cancer cell lines while sparing normal cells from toxicity .
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . The compound also induces apoptosis in cancer cells by activating caspase-3 and modulating the expression of Bax and Bcl-2 proteins . Additionally, it can inhibit the IL-6/JAK/STAT3 signaling pathway, which is crucial for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also exhibits significant biological activities, including antimicrobial and anticancer properties.
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives: These compounds have shown potent anticancer activities, particularly against HeLa cancer cells.
The uniqueness of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Biological Activity
4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative studies with related compounds.
- IUPAC Name : 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Molecular Formula : C17H15N3OS
- Molecular Weight : 309.3855 g/mol
- CAS Number : 392243-17-3
The primary target of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX (CA IX) . The inhibition of CA IX can disrupt the balance of carbon dioxide and bicarbonate ions within cells, leading to significant downstream effects on pH regulation and ion transport. This mechanism is particularly relevant in cancer biology, where CA IX is often overexpressed in hypoxic tumors.
Biochemical Pathways
Inhibition of CA IX by this compound can induce apoptosis in cancer cells and may alter various metabolic pathways crucial for tumor growth and survival. The compound's ability to affect these pathways makes it a candidate for further research in cancer therapeutics.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antibacterial properties. For instance:
- A study reported that certain thiadiazole derivatives demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, comparable to established antibiotics like norfloxacin and ciprofloxacin .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:
- A review noted that various 1,3,4-thiadiazole compounds exhibited cytotoxic effects against multiple cancer cell lines. For example, certain derivatives showed IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) cells .
Comparative Analysis with Similar Compounds
The biological activity of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other related compounds:
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| Compound A | Anticancer | 0.28 µg/mL (MCF-7) |
| Compound B | Antibacterial | Comparable to ciprofloxacin |
| Compound C | Antimicrobial | EC50 = 3.43 µg/mL against Phytophthora infestans |
Case Studies and Research Findings
- Antibacterial Efficacy : A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and evaluated for antibacterial activity. Some compounds exhibited enhanced efficacy against Gram-positive bacteria compared to parent quinolone structures .
- Cytotoxic Properties : In a study evaluating various thiadiazole derivatives for anticancer properties, several compounds were shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin interaction and DNA fragmentation .
Pharmacokinetics
While specific pharmacokinetic data for 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is limited, similar compounds have demonstrated good bioavailability and favorable absorption characteristics. The stability of the compound under physiological conditions may also influence its therapeutic efficacy.
Q & A
Basic: What are the key considerations in synthesizing 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Thiadiazole Core Formation : React 5-methyl-1,3,4-thiadiazol-2-amine with benzoyl chloride derivatives under basic conditions (e.g., triethylamine) in polar aprotic solvents like dichloromethane .
Coupling Reaction : Introduce the 4-benzylbenzamide moiety via nucleophilic acyl substitution. Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates .
Purification : Use column chromatography or recrystallization (e.g., from methanol) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Critical Parameters :
- Control reaction temperature (often 0–5°C for exothermic steps).
- Optimize stoichiometry (1:1.2 molar ratio of thiadiazole amine to benzoyl chloride) to minimize byproducts .
Basic: Which characterization techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
A combination of spectroscopic and analytical methods is required:
- NMR Spectroscopy :
- 1H NMR : Verify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm for thiadiazole-CH3) .
- 13C NMR : Confirm carbonyl signals (δ ~165–170 ppm) and thiadiazole ring carbons (δ ~150–160 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 352.1 (calculated for C18H16N3OS) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient, retention time ~8–10 min) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using fractional factorial designs. For example, microwave-assisted synthesis (100°C, 30 min) improves yield by 15–20% compared to conventional heating .
- Catalyst Screening : Test coupling agents like HATU or EDC/DMAP for efficient amide bond formation .
- Workflow Automation : Use flow chemistry to control exothermic steps and enhance reproducibility .
Advanced: What strategies are recommended for analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols (e.g., 24–72 hr exposure, IC50 calculations) .
- Structural Confirmation : Use X-ray crystallography (e.g., orthorhombic P212121 space group, unit cell parameters a=6.017 Å, b=15.312 Å) to rule out polymorphism-induced discrepancies .
- Meta-Analysis : Compare results with structurally similar thiadiazoles (e.g., 5-arylidine derivatives) to identify substituent-specific trends .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace benzyl with halogenated or methoxy groups) and test biological activity .
- In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like tyrosinase or PARP-1. Validate with molecular dynamics simulations (e.g., 100 ns trajectories) .
- Pharmacophore Mapping : Identify critical features (e.g., thiadiazole ring, benzamide carbonyl) using Schrödinger’s Phase .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon to prevent oxidation of the thiadiazole ring .
- pH Sensitivity : Avoid aqueous solutions with pH >8, as the amide bond may hydrolyze. Use buffered solvents (pH 6–7) for in vitro assays .
- Light Protection : Shield from UV light to prevent photodegradation (confirmed via accelerated stability testing) .
Advanced: How can researchers validate the compound’s mechanism of action in cancer models?
Methodological Answer:
- Pathway Analysis : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Enzyme Inhibition Assays : Measure IC50 against kinases (e.g., EGFR) using ADP-Glo™ kits .
- In Vivo Models : Administer 10–50 mg/kg doses in xenograft mice; monitor tumor volume and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
